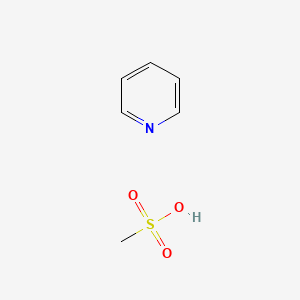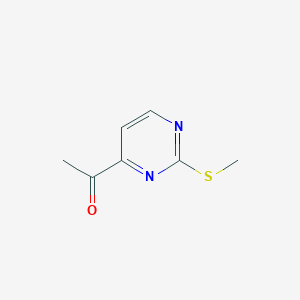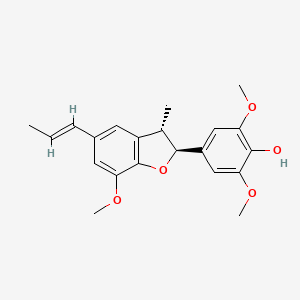
7-Chloro-4-iodoquinoline
Vue d'ensemble
Description
7-Chloro-4-iodoquinoline is a quinolinic-isoquinolinic derivative . It has the empirical formula C9H5ClIN .
Synthesis Analysis
This compound can be synthesized by various methods. One such method involves nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Other synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The molecular weight of this compound is 289.50 . The SMILES string representation isClc1ccc2c(I)ccnc2c1 . Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with substituted aromatic/heteroaromatic aldehydes to form corresponding Schiff bases .Physical And Chemical Properties Analysis
This compound has a melting point of 125-129°C .Applications De Recherche Scientifique
Électrochromes réversibles
7-Chloro-4-iodoquinoline est utilisé comme dérivé quinoléinique-isoquinoléinique pour agir comme électrochromes réversibles . Les électrochromes sont des matériaux qui changent de couleur en réponse à une charge électrique.
Recherche antivirale
Des composés ayant un noyau de 4-aminoquinoléine, semblable à la 7-Chloro-4-iodoquinoléine, ont été trouvés pour présenter des activités antivirales .
Applications antimalariques
Les dérivés de 4-aminoquinoléine ont été utilisés dans la conception de composés bioactifs présentant des activités antimalariques .
Applications anti-leishmaniennes
Des recherches ont montré que les dérivés de 4-aminoquinoléine peuvent présenter des activités anti-leishmaniennes . La leishmaniose est une maladie causée par des parasites du type Leishmania.
Applications anti-inflammatoires et immunomodulatrices
Les dérivés de 4-aminoquinoléine ont été trouvés pour présenter des activités anti-inflammatoires et immunomodulatrices .
Recherche anticancéreuse
Des composés ayant un noyau de 4-aminoquinoléine ont été trouvés pour présenter des activités anticancéreuses .
Anti-agrégation plaquettaire
Les dérivés de 4-aminoquinoléine ont été utilisés dans la conception de composés bioactifs présentant des activités d'anti-agrégation plaquettaire .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as 4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s known that 7-Chloro-4-iodoquinoline is used as a quinolinic-isoquinolinic derivative for acting as reversible electrochromes
Biochemical Pathways
It’s known that similar compounds, such as 4-aminoquinoline derivatives, can influence various biochemical pathways related to their bioactive properties .
Result of Action
It’s known that similar compounds, such as 4-aminoquinoline derivatives, can have various molecular and cellular effects related to their bioactive properties .
Propriétés
IUPAC Name |
7-chloro-4-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTDAIDVAMQWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458100 | |
| Record name | 7-Chloro-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98591-57-2 | |
| Record name | 7-Chloro-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-4-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-chloro-4-iodoquinoline a valuable compound in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing more complex quinoline derivatives. Its value stems from the distinct reactivity difference between the chlorine and iodine substituents. [, ] Research demonstrates that the iodine atom in the 4-position undergoes selective Suzuki cross-coupling reactions with various aryl and vinylboronic acids in the presence of a palladium catalyst. [] This selectivity allows chemists to introduce diverse substituents at the 4-position while keeping the chlorine atom at the 7-position intact for further modifications.
Q2: Why is the synthesis of this compound from 4,7-dichloroquinoline advantageous?
A2: Direct iodination of 4,7-dichloroquinoline offers a highly effective and regioselective approach to producing this compound. [] This method employs readily available sodium iodide as the iodine source and avoids the use of transition metals or harsh reaction conditions, making it a more practical and environmentally friendly alternative to traditional synthetic routes. [] The reaction proceeds via an acid-mediated nucleophilic halogen exchange, selectively replacing the chlorine at the 4-position with iodine while leaving the 7-chloro substituent untouched. []
Q3: How does the reactivity of this compound compare to 4,7-dichloroquinoline in Suzuki cross-coupling reactions?
A3: Research indicates that while both this compound and 4,7-dichloroquinoline can participate in Suzuki cross-coupling reactions with arylboronic acids, they exhibit different reactivity profiles. [] this compound demonstrates superior regioselectivity, primarily reacting at the 4-iodo position, leading to the formation of 7-chloro-4-arylquinolines in high yields. [] In contrast, 4,7-dichloroquinoline shows less selectivity, producing a mixture of mono- and di-substituted products. [] Interestingly, despite its higher selectivity, this compound reacts slower than 4,7-dichloroquinoline in these reactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)





![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)





![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B1588916.png)
